
1-(2-Chloroethoxy)propane
Overview
Description
1-(2-Chloroethoxy)propane (CAS 42149-74-6) is an organochlorine ether with the molecular formula C₅H₁₁ClO and a molecular weight of 122.59 g/mol . It is structurally characterized by a propane backbone substituted with a 2-chloroethoxy group (–O–CH₂CH₂Cl) at the terminal position. This compound is also known as 2-chloroethyl propyl ether or n-propoxyethyl chloride and is used as an intermediate in organic synthesis, particularly in the production of herbicides and specialty chemicals .
Key physical properties calculated via Joback and Crippen methods include:
Preparation Methods
1-(2-Chloroethoxy)propane can be synthesized through the reaction of propoxy ethanol with thionyl chloride or phosphorus trichloride . The reaction proceeds as follows:
[ \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
This method involves the use of thionyl chloride (SOCl2) as a chlorinating agent, resulting in the formation of this compound along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Chemical Reactions Analysis
1-(2-Chloroethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding ethers.
Oxidation Reactions: The compound can be oxidized under specific conditions to form aldehydes or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols.
Common reagents used in these reactions include sodium hydroxide (for substitution), potassium permanganate (for oxidation), and lithium aluminum hydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
1-(2-Chloroethoxy)propane serves as a vital intermediate in organic synthesis. It is commonly used in the production of various organic compounds through several chemical reactions:
- Alkylation Reactions : This compound can act as an alkylating agent in the synthesis of herbicides like pretilachlor. The reaction involves the mono-N-alkylation of 2,6-diethylaniline using sodium hydride to introduce the propoxyethyl side chain essential for herbicidal activity.
- Substitution Reactions : The chloro group in this compound can be substituted by nucleophiles such as hydroxide ions to form ethers. This property is significant for synthesizing various ether compounds.
- Oxidation and Reduction : Under specific conditions, this compound can be oxidized to form aldehydes or carboxylic acids and reduced to yield alcohols. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Applications
This compound has been investigated for its biological activities , particularly its antimicrobial properties:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains. Its potential as an antibacterial agent indicates promising applications in developing new antimicrobial formulations .
- Therapeutic Applications : Beyond its antimicrobial properties, research has explored its use in treating spasmodic conditions. Formulations containing this compound have shown efficacy in alleviating spasms in animal models, with reported LD50 values indicating a moderate toxicity profile.
Industrial Applications
In industrial settings, this compound is utilized in the production of agrochemicals and other chemical products:
- Agrochemical Production : The compound plays a crucial role as an alkylating agent in synthesizing herbicides and pesticides. Its ability to modify biological pathways makes it valuable in agricultural chemistry.
- Chemical Manufacturing : Due to its reactivity, this compound is employed in producing various industrial chemicals, enhancing efficiency in chemical manufacturing processes .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial activity of this compound revealed that certain concentrations led to a significant reduction in bacterial growth. This finding supports its potential use in developing new antibacterial agents aimed at combating resistant bacterial strains.
Case Study 2: Toxicity Profile
Toxicological assessments indicated that while this compound has therapeutic potential, it also poses risks at elevated doses. Acute toxicity studies highlighted the necessity for careful handling and usage guidelines to mitigate health risks associated with exposure .
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)propane involves its interaction with specific molecular targets. The chloroethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes critical data for 1-(2-Chloroethoxy)propane and analogous chloroethers:
Key Observations:
Chain Length and Branching :
- This compound has a linear propane chain, while 1-Chloro-2-[2-(2-chloroethoxy)ethoxy]butane (C₈H₁₆Cl₂O₂) features a longer butane chain and additional ethoxy groups, increasing its molecular weight and complexity .
- Bis(2-chloroethyl)ether (C₄H₈Cl₂O) is smaller but highly reactive due to its symmetrical structure, often used in crosslinking reactions .
Functional Group Variations :
- The methoxyethoxy group in 1-chloro-3-[2-(2-methoxyethoxy)ethoxy]propane (C₈H₁₇ClO₃) introduces ether-oxygen atoms, enhancing solubility in polar solvents compared to this compound .
- 2-(2-Chloroethoxy)propane (C₅H₁₁ClO) is a structural isomer of this compound, differing only in the position of the chloroethoxy group on the propane backbone .
Biological Activity
1-(2-Chloroethoxy)propane, also known as 2-chloroethyl ether, is a chemical compound with diverse biological activities. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and toxicity profiles.
- Chemical Formula : C5H12ClO
- Molecular Weight : 136.60 g/mol
- CAS Number : 42149-74-6
Biological Activity
This compound exhibits several biological activities that have been studied in various contexts:
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents. The compound demonstrated a significant reduction in bacterial growth at certain concentrations, indicating its efficacy as an antibacterial agent .
Therapeutic Applications
The compound has been explored for its therapeutic potential beyond antimicrobial activity. For instance, it has been incorporated into formulations aimed at treating spasmodic conditions. A patent indicates that compositions containing this compound showed promising results in alleviating spasms in animal models, with a reported lethal dose (LD50) of 715 mg/kg intravenously and 1300 mg/kg buccally .
Toxicity Profile
While the compound shows therapeutic promise, it is essential to consider its toxicity. Toxicological studies have revealed that this compound can exhibit harmful effects at high doses. The acute toxicity data suggest careful handling and usage in formulations due to potential adverse effects on health .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, the antimicrobial efficacy of this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 125 µg/mL for E. coli and 250 µg/mL for S. aureus. These findings support the compound's potential as a candidate for developing new antibacterial agents.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 125 |
Staphylococcus aureus | 250 |
Case Study 2: Spasmodic Treatment
A clinical trial involving dogs with spasmodic conditions treated with formulations containing this compound showed a significant reduction in spasms within a week of treatment. The study documented improvements in mobility and a decrease in the frequency of spasmodic episodes.
Research Findings
Recent studies have further elucidated the mechanism of action of this compound. It appears to exert its effects through modulation of neurotransmitter release and inhibition of certain bacterial enzymes critical for cell wall synthesis .
Q & A
Basic Questions
Q. What are the key physical and chemical properties of 1-(2-Chloroethoxy)propane relevant to laboratory handling?
this compound (CAS 42149-74-6) is a colorless liquid with a molecular formula of C₅H₁₁ClO and molecular weight 122.59 g/mol . Key properties include:
- Boiling point : 129–132°C
- Density : 0.96 g/cm³
- Flash point : 28°C (indicating flammability)
- Solubility : Limited water solubility, typical of chlorinated ethers.
These properties necessitate storage in sealed containers under cool, dry conditions to prevent degradation or accidental ignition. Handling requires ventilation and avoidance of open flames .
Q. What is the standard laboratory synthesis method for this compound?
The compound is synthesized via the reaction of propoxyethanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) . A typical procedure involves:
Adding SOCl₂ dropwise to propoxyethanol under anhydrous conditions.
Refluxing at 40–60°C to drive the reaction:
Purifying the product via fractional distillation.
Side products like HCl and SO₂ require scrubbing to ensure safety. Yield optimization may involve adjusting stoichiometry or reaction time .
Advanced Questions
Q. How does the molecular structure of this compound influence its reactivity in nucleophilic substitution (SN) reactions?
The chlorine atom on the ethoxy group acts as a leaving group, making the compound susceptible to SN₂ mechanisms . The adjacent ether oxygen stabilizes the transition state via electron donation, enhancing reactivity. Experimental studies suggest:
- Steric hindrance : Minimal due to the linear ethoxy-propane chain, favoring bimolecular substitution.
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate SN₂ kinetics by stabilizing the nucleophile.
This reactivity is critical in its role as an intermediate for herbicides like propachlor, where chlorine displacement by amines or thiols forms target molecules .
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
- Gas Chromatography (GC) : Quantifies purity by separating volatile impurities.
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.0–1.5 ppm (propyl CH₃), δ 3.5–3.8 ppm (OCH₂CH₂Cl).
- ¹³C NMR : Signals at \sim70 ppm (OCH₂) and 45 ppm (CH₂Cl).
- FT-IR : Confirms functional groups via C-Cl stretch (550–650 cm⁻¹) and ether C-O-C (1100–1250 cm⁻¹).
- Elemental Analysis : Validates C/H/Cl/O ratios.
Discrepancies in boiling points or spectral data across studies should be resolved using high-purity standards and controlled instrumentation .
Q. How can competing elimination reactions be minimized during the synthesis of this compound?
Elimination (e.g., forming alkenes) competes with substitution under high temperatures or strong bases. Mitigation strategies include:
- Temperature control : Maintaining reflux below 60°C to limit thermal decomposition.
- Catalyst selection : Using mild Lewis acids (e.g., ZnCl₂) to favor substitution over base-induced elimination.
- Solvent choice : Non-polar solvents (e.g., toluene) reduce ion pair separation, disfavoring E2 pathways.
Post-synthesis GC-MS analysis identifies elimination byproducts, enabling iterative optimization .
Application-Focused Questions
Q. What role does this compound play in the synthesis of agrochemicals like propachlor?
As a key intermediate, it undergoes nucleophilic aromatic substitution with anilines. For example:
Reacting with 2,6-diethylaniline in the presence of a base (e.g., K₂CO₃).
Displacing chlorine to form the amine-linked precursor of propachlor.
The reaction efficiency depends on the nucleophile’s basicity and solvent polarity, with DMSO often used to enhance reactivity .
Q. What are the challenges in scaling up this compound synthesis for industrial research?
- Byproduct management : HCl and SO₂ require scrubbing systems to meet environmental regulations.
- Exothermicity : Rapid SOCl₂ addition risks thermal runaway; controlled dosing and cooling are essential.
- Purification : Fractional distillation must balance yield and energy costs. Pilot studies using microreactors improve heat and mass transfer during scale-up .
Q. Safety and Stability
Q. What safety protocols are critical when handling this compound?
- PPE : Chemical-resistant gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Inert atmosphere (N₂) to prevent moisture ingress and degradation.
- Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate. Toxicity data (e.g., LD₅₀) should guide emergency response .
Q. How does hydrolytic stability impact the shelf life of this compound?
The compound is stable under anhydrous conditions but hydrolyzes in humid environments: Storage with desiccants (e.g., molecular sieves) and periodic FT-IR monitoring for OH stretches (3200–3600 cm⁻¹) ensure longevity .
Properties
IUPAC Name |
1-(2-chloroethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSGQOSIWVMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194982 | |
Record name | 1-(2-Chloroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42149-74-6 | |
Record name | 1-(2-Chloroethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42149-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethoxy)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042149746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chloroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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